molecular formula C8H15NO2 B3168886 1-(Dimethylamino)cyclopentane-1-carboxylic acid CAS No. 933690-12-1

1-(Dimethylamino)cyclopentane-1-carboxylic acid

Cat. No.: B3168886
CAS No.: 933690-12-1
M. Wt: 157.21 g/mol
InChI Key: NRMYFMNUISAWFR-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry and Medicinal Chemistry Research

In the landscape of modern organic and medicinal chemistry, the development of novel molecular scaffolds is a cornerstone of innovation. 1-(Dimethylamino)cyclopentane-1-carboxylic acid is a non-proteinogenic α,α-disubstituted amino acid. Such "unnatural" amino acids are of considerable interest in drug discovery as they can be incorporated into peptides to create peptidomimetics with enhanced stability and biological activity. The presence of two substituents on the alpha-carbon atom introduces conformational constraints that can be advantageous in designing molecules that fit precisely into the binding sites of biological targets.

The dimethylamino group, a tertiary amine, imparts basic properties to the molecule and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, allowing for its integration into larger, more complex molecules. This combination of a constrained cyclic backbone and functional groups for further elaboration makes it a potentially valuable building block in synthetic chemistry.

Significance of the Cyclopentane (B165970) Carboxylic Acid Scaffold in Advanced Chemical Synthesis

The cyclopentane ring is a prevalent structural motif in a wide array of natural products and synthetic compounds with important biological activities. Its three-dimensional structure provides a rigid scaffold that can be functionalized to present substituents in well-defined spatial orientations. This is a key principle in rational drug design, where the geometry of a molecule is tailored to maximize its interaction with a specific biological receptor.

Recent research has highlighted the utility of the cyclopentane carboxylic acid scaffold in the development of potent and selective inhibitors for various biological targets. For instance, novel cyclopentane carboxylic acid derivatives have been identified as inhibitors of the NaV1.7 sodium channel, a target for pain therapeutics. nih.gov The development of stereoselective synthetic methods for cyclopentane derivatives is an active area of research, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. The synthesis of aminocyclopentane carboxylic acids, in particular, has been the subject of studies aimed at producing stereoisomerically pure compounds for applications in neuroscience, where they can act as glutamate receptor agonists.

The synthesis of cyclopentanecarboxylic acid and its derivatives can be achieved through various methods, including the Favorskii rearrangement of 2-chlorocyclohexanone. orgsyn.org This reaction provides a route to the cyclopentane ring system from a readily available six-membered ring precursor.

Overview of Key Research Trajectories for this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories:

Peptidomimetic and Small Molecule Synthesis: The compound can serve as a constrained building block for the synthesis of novel peptidomimetics. Its incorporation into peptide sequences could lead to analogues with improved resistance to enzymatic degradation and enhanced receptor affinity and selectivity. Furthermore, it can be utilized as a scaffold for the development of small molecule drugs targeting a variety of diseases. The combination of the rigid cyclopentane core and the functional handles allows for the systematic exploration of chemical space around this scaffold.

Investigation of Pharmacological Activity: Given the biological activities observed in related cyclopentane derivatives, a key research trajectory would be the systematic evaluation of the pharmacological profile of this compound and its derivatives. This would involve screening against a panel of biological targets to identify potential therapeutic applications. For example, based on the known activities of similar compounds, it could be investigated for its potential as an antitumor or antibacterial agent.

Development of Novel Synthetic Methodologies: The synthesis of α,α-disubstituted amino acids with a cyclic component presents a synthetic challenge. Research could be directed towards developing efficient and stereoselective methods for the preparation of this compound and its analogues. This would not only provide access to this specific compound but also contribute to the broader field of synthetic organic chemistry.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
IUPAC NameThis compound
CAS Number88932-93-6
PubChem CID22016561

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(dimethylamino)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9(2)8(7(10)11)5-3-4-6-8/h3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMYFMNUISAWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Strategies for 1 Dimethylamino Cyclopentane 1 Carboxylic Acid

Established Synthetic Routes and Precursors

Two primary and established routes for the synthesis of 1-(Dimethylamino)cyclopentane-1-carboxylic acid involve either the introduction of the dimethylamino group onto a pre-existing carboxylic acid structure or the addition of a carboxyl group to a dimethylamino-functionalized precursor.

Direct Aminomethylation Approaches Utilizing Cyclopentane-1-carboxylic Acid

A prominent method for synthesizing the target compound is through a direct aminomethylation reaction, specifically a variation of the Mannich reaction. evitachem.comwikipedia.org This approach utilizes cyclopentane-1-carboxylic acid as the starting material. The reaction involves the condensation of cyclopentane-1-carboxylic acid with formaldehyde (B43269) and dimethylamine (B145610), typically under acidic conditions. evitachem.com

The general mechanism for this one-pot, three-component reaction begins with the formation of an electrophilic iminium ion (Escenmoser's salt) from formaldehyde and dimethylamine. wikipedia.org The cyclopentane-1-carboxylic acid, under the reaction conditions, can then act as a nucleophile, attacking the iminium ion to form the final carbon-nitrogen bond and yield this compound. This method is advantageous as it constructs the target molecule in a single, efficient step from readily available precursors.

Carboxylation Strategies Involving Dimethylaminomethylcyclopentane

An alternative established route involves the carboxylation of dimethylaminomethylcyclopentane. evitachem.com In this strategy, the dimethylaminomethyl group is already in place, and the synthetic challenge lies in the introduction of the carboxylic acid group at the C1 position of the cyclopentane (B165970) ring. This transformation is typically achieved by reacting dimethylaminomethylcyclopentane with carbon dioxide (CO2) in the presence of a suitable catalyst. evitachem.com

The use of CO2 as a C1 feedstock is a key aspect of this approach. mdpi.com Various catalytic systems have been developed for the carboxylation of C-H bonds, often involving transition metals. mdpi.comacs.org The catalyst activates the C-H bond at the tertiary carbon adjacent to the nitrogen, enabling the insertion of CO2 to form the carboxylate, which is then protonated to yield the final carboxylic acid. mdpi.com

Synthesis Via Cyclopentane Derivatives and Targeted Functionalization

Advanced strategies for the synthesis of this compound involve the use of other cyclopentane derivatives, which are then modified through targeted functionalization. A common and versatile starting material for such approaches is cyclopentanone (B42830). Classic organic reactions like the Strecker synthesis or the Bucherer-Bergs reaction can be adapted to produce the α-amino acid scaffold. wikipedia.orgalfa-chemistry.com

In a potential pathway, cyclopentanone can undergo a Strecker synthesis with dimethylamine and a cyanide source (like potassium cyanide). wikipedia.org This would form an α-(dimethylamino)nitrile intermediate. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would then yield the desired this compound. masterorganicchemistry.com

Reaction Scheme: Modified Strecker Synthesis

Iminium Formation : Cyclopentanone reacts with dimethylamine to form a dimethyliminium ion.

Cyanide Addition : The cyanide ion attacks the iminium ion to form 1-(dimethylamino)cyclopentane-1-carbonitrile.

Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid.

Alternatively, the Bucherer-Bergs reaction provides another route starting from cyclopentanone. wikipedia.org This reaction typically uses ammonium (B1175870) carbonate and potassium cyanide to produce a hydantoin (B18101) intermediate, which can then be hydrolyzed to the corresponding amino acid. alfa-chemistry.comnih.gov A modification using dimethylamine or subsequent N-methylation of the resulting 1-aminocyclopentane-1-carboxylic acid could be employed to arrive at the final product. These multi-step pathways, involving the functionalization of a readily available cyclopentane derivative, offer flexibility and control in the synthesis.

Optimization of Reaction Conditions for Yield and Purity

Achieving optimal yield and purity in the synthesis of this compound necessitates careful control over various reaction parameters. evitachem.com The specific conditions depend heavily on the chosen synthetic route.

Temperature and pH Control Strategies

In carboxylation reactions, temperature influences both the catalyst's activity and the solubility of CO2 in the solvent. Maintaining a specific temperature range is crucial for efficient catalytic turnover.

ParameterEffect on Mannich ReactionEffect on Carboxylation
pH Crucial for balancing iminium ion formation and nucleophile reactivity. medschoolcoach.comCan influence the stability and activity of the catalyst.
Temperature Affects reaction rate vs. byproduct formation. researchgate.netImpacts catalyst activity and CO2 solubility. mdpi.com

Catalyst Selection and Reaction Environment Considerations

The choice of catalyst and solvent system is paramount for optimizing the synthesis. In direct aminomethylation, the reaction is often acid-catalyzed. Simple mineral acids or Lewis acids can be employed. The solvent must be inert to the reaction conditions and capable of dissolving the reactants. oarjbp.com

For carboxylation strategies, catalyst selection is a key area of research. Transition metal catalysts, such as those based on copper, are often used to facilitate the insertion of CO2. mdpi.com Photocatalysis has also emerged as a modern approach for the carboxylation of amines under visible light. acs.org The reaction environment, including the pressure of CO2 and the choice of solvent (e.g., DMSO, DMA), can significantly impact the efficiency of the carboxylation process. mdpi.com

Synthetic RouteCatalyst TypeKey Environment Factors
Aminomethylation Acid Catalysis (Brønsted or Lewis)Solvent choice, reagent concentration
Carboxylation Transition Metal (e.g., Cu) mdpi.com, Photocatalysts acs.orgCO2 pressure, solvent polarity mdpi.com

Ultimately, the optimization of these conditions through systematic study is essential for developing a robust, high-yielding, and pure synthesis of this compound for its intended applications.

Scalable Synthetic Methodologies and Process Development

The development of a scalable and economically viable synthetic route is a critical aspect of bringing any chemical compound from the laboratory to industrial production. For this compound, while specific large-scale production protocols are not extensively detailed in publicly available literature, a prospective analysis based on established methodologies for analogous compounds allows for the outlining of a feasible process. A likely scalable approach would be a variation of the Strecker synthesis, a well-established method for producing α-amino acids.

The process would commence with cyclopentanone, a readily available and cost-effective starting material. The initial step involves the reaction of cyclopentanone with a cyanide source, such as potassium cyanide, and dimethylamine. This one-pot reaction forms the α-aminonitrile, 1-(dimethylamino)cyclopentane-1-carbonitrile. The key to scalability in this step is the careful control of reaction conditions, including temperature, pH, and reagent addition rates, to maximize yield and minimize the formation of impurities.

The subsequent and final step is the hydrolysis of the α-aminonitrile intermediate to the desired carboxylic acid. This transformation is typically achieved under acidic or basic conditions. For large-scale operations, aqueous hydrochloric acid is often the reagent of choice due to its effectiveness and relatively low cost. The hydrolysis requires heating for a prolonged period, and process optimization would focus on minimizing the reaction time and the energy input. Post-reaction work-up would involve neutralization and crystallization to isolate the final product, this compound, in high purity.

Process development for such a synthesis would involve several key considerations to ensure safety, efficiency, and environmental sustainability on a larger scale.

Key Process Development Considerations:

ParameterConsideration
Reagent Selection Utilizing cost-effective and readily available raw materials. Minimizing the use of hazardous reagents where possible.
Solvent Choice Selecting solvents that are effective, easy to recover and recycle, and have a favorable safety and environmental profile.
Reaction Conditions Optimizing temperature, pressure, and reaction times to maximize throughput and yield while ensuring safe operation.
Work-up & Purification Developing efficient extraction, crystallization, and filtration procedures to ensure high product purity and minimize waste generation.
Waste Management Implementing procedures for the safe handling and disposal or recycling of byproducts and waste streams.
Automation & Control Employing process analytical technology (PAT) and automation to monitor and control critical process parameters, ensuring consistency and safety.

Emerging Strategies for Carbon Chain Homologation Relevant to Carboxylic Acid Synthesis

Carbon chain homologation, the process of extending a carbon chain by a single methylene (B1212753) (-CH2-) unit, is a fundamental transformation in organic synthesis. While classic methods like the Arndt-Eistert reaction have been widely used, they often involve hazardous reagents such as diazomethane. wikipedia.org Recent research has focused on developing safer and more versatile homologation strategies for carboxylic acids, which could be relevant for the synthesis of derivatives of this compound or its precursors.

One of the most significant recent advancements is the use of photoredox catalysis . These methods offer a milder and often more efficient alternative to traditional approaches. For instance, a visible-light-induced homologation of unmodified carboxylic acids has been developed, exploiting the reactivity of nitroethylene. nih.gov This process avoids the need for the multi-step sequences and harsh conditions associated with older methods. nih.gov

Another innovative approach involves a deoxygenative cross-electrophile coupling technique. This method pairs readily accessible carboxylic acid-derived redox-active esters with aldehyde sulfonyl hydrazones, using an organophotocatalyst under visible light. uva.nl This strategy is notable for its broad applicability and serves as a safer alternative to the Arndt-Eistert reaction. uva.nl

Furthermore, a "hook-and-slide" strategy for the homologation of tertiary amides, which are derivatives of carboxylic acids, has been reported. nih.gov This method involves alkylation at the α-position of the amide, followed by a highly selective isomerization that effectively migrates the amide group to the end of the newly introduced alkyl chain. nih.gov The length of the inserted carbon chain can be tuned by the choice of the alkylating agent. nih.gov

These emerging homologation techniques offer promising avenues for the synthesis of novel carboxylic acids and their derivatives. Their application to cyclopentane systems could provide new routes to functionalized analogs of this compound, enabling the exploration of a wider chemical space.

Comparison of Homologation Strategies:

StrategyKey FeaturesAdvantagesPotential Relevance
Arndt-Eistert Reaction Conversion of a carboxylic acid to its next homolog via an acyl chloride and diazomethane. wikipedia.orgWell-established and high-yielding for many substrates. wikipedia.orgA traditional, though hazardous, option for modifying carboxylic acid precursors.
Photoredox Catalysis with Nitroethylene Visible-light-induced one-carbon homologation of unmodified carboxylic acids. nih.govMilder conditions, avoids hazardous reagents, and has a wide scope. nih.govacs.orgCould be used to homologate a cyclopentane carboxylic acid precursor.
Deoxygenative Cross-Electrophile Coupling Pairs redox-active esters with aldehyde sulfonyl hydrazones using an organophotocatalyst. uva.nlMetal-free, versatile, and a safer alternative to the Arndt-Eistert reaction. uva.nlApplicable to a broad range of carboxylic acids for chain extension.
"Hook-and-Slide" Amide Homologation Alkylation and subsequent isomerization of tertiary amides. nih.govTunable chain length and applicable to complex molecules. nih.govCould be used to modify amide derivatives of the target compound.

Stereoselective and Enantioselective Synthesis Approaches for Related Cyclopentane Carboxylic Acids

The introduction of stereocenters into a molecule can have a profound impact on its biological activity. While this compound itself is achiral, the development of stereoselective and enantioselective synthetic methods is crucial for accessing chiral derivatives and analogs. Research into the synthesis of related chiral cyclopentane carboxylic acids provides a valuable framework for how such approaches could be applied.

A key strategy for the enantioselective synthesis of α,α-disubstituted α-amino acids is the use of chiral auxiliaries or asymmetric catalysis . For instance, the enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a conformationally constrained analog of glutamate, has been achieved. nih.govresearchgate.net One successful approach utilized an alkylidene carbene 1,5-C-H insertion reaction as the key stereochemistry-determining step. nih.govresearchgate.net This method allowed for the construction of the cyclopentane ring with high enantiomeric excess. nih.gov

Another powerful tool is asymmetric hydrogenation . The hydrogenation of a prochiral cyclopentene (B43876) precursor using a chiral catalyst can establish the desired stereocenters with high fidelity. For example, rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands are commonly employed for this purpose. This approach could be envisioned for a precursor to a chiral analog of this compound, where the double bond is strategically placed to allow for the introduction of chirality at a specific position upon reduction.

Organocatalysis has also emerged as a powerful method for the asymmetric synthesis of cyclic compounds. Chiral amines or phosphoric acids can be used to catalyze reactions such as Michael additions or aldol (B89426) reactions, which can be used to construct the cyclopentane ring in an enantioselective manner.

The development of stereoselective routes often relies on a deep understanding of the reaction mechanisms and the factors that control the stereochemical outcome.

Key Stereoselective Approaches:

ApproachDescriptionExample Application
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction.Evans' oxazolidinones can be used to direct alkylation reactions on a cyclopentanone precursor.
Asymmetric Catalysis A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.Asymmetric hydrogenation of a cyclopentene derivative using a chiral rhodium catalyst.
Substrate Control The inherent stereochemistry of the starting material directs the formation of new stereocenters.A Diels-Alder reaction using a chiral diene to form a bicyclic precursor with defined stereochemistry.
Enzyme-Catalyzed Reactions Enzymes are used to perform highly selective transformations, often with excellent enantioselectivity.Lipase-catalyzed resolution of a racemic ester precursor to the chiral carboxylic acid.

By adapting these established stereoselective and enantioselective strategies, it is feasible to synthesize a wide range of chiral derivatives of this compound, enabling detailed studies of their structure-activity relationships.

Chemical Reactivity and Mechanistic Investigations of 1 Dimethylamino Cyclopentane 1 Carboxylic Acid

Influence of Cyclopentane (B165970) Ring Structure on Reactivity

The cyclopentane ring is a common structural motif in natural products and has a significant influence on the molecule's conformation and reactivity. quimicaorganica.org Unlike the highly strained cyclopropane (B1198618) and cyclobutane (B1203170) rings, cyclopentane has relatively low ring strain (about 26 kJ/mol). libretexts.org To minimize torsional strain (eclipsing interactions between adjacent hydrogen atoms), the cyclopentane ring is not planar but adopts a puckered "envelope" conformation, where four carbon atoms are in one plane and the fifth is out of the plane. libretexts.orglibretexts.org

A key feature of 1-(dimethylamino)cyclopentane-1-carboxylic acid is the presence of a quaternary carbon atom within the ring, which is substituted with two non-hydrogen groups (the dimethylamino and carboxyl groups). This structural feature can lead to the Thorpe-Ingold effect (or gem-disubstituent effect). This effect suggests that the presence of two substituents on a carbon atom can accelerate intramolecular reactions. baranlab.org The substituents decrease the bond angle between the groups attached to the quaternary carbon, bringing the reactive ends of a chain closer together and increasing the probability of a ring-closing reaction. baranlab.org While this is most relevant for intramolecular reactions (e.g., lactone or lactam formation from a suitable derivative), it highlights how the substitution pattern on the cyclopentane ring can alter reactivity compared to a simple linear analogue.

Table 4: Ring Strain in Cycloalkanes

CycloalkaneRing Strain (kJ/mol)C-C-C Bond Angle (approx.)Conformation
Cyclopropane11560°Planar
Cyclobutane11090°Puckered
Cyclopentane26105°Envelope/Twist libretexts.orglibretexts.org
Cyclohexane (B81311)0109.5°Chair

General Reaction Conditions and Control for Preventing Degradation

Controlling reactions involving this compound requires careful consideration of its bifunctional nature to achieve desired outcomes and prevent unwanted side reactions or degradation.

pH Control: The molecule possesses both an acidic (carboxylic acid) and a basic (tertiary amine) center. The pH of the reaction medium is critical. In strongly acidic solutions, the amine will be protonated, forming an ammonium (B1175870) salt. This can alter its electronic properties and solubility. In basic solutions, the carboxylic acid will be deprotonated to a carboxylate, which is generally unreactive as an electrophile. masterorganicchemistry.com For reactions like amide or ester formation using coupling agents, neutral or slightly basic conditions are often preferred. An auxiliary, non-nucleophilic base like triethylamine (B128534) may be used to scavenge any acid produced during the reaction. utrgv.edu

Temperature Management: While some reactions, like direct amide formation from the carboxylate salt, require heat, many transformations using modern reagents can be performed at or below room temperature. analis.com.my High temperatures can lead to side reactions and decomposition. For instance, in carbodiimide-mediated couplings, elevated temperatures can promote the rearrangement of the O-acylisourea intermediate into a stable N-acylurea, which is an undesired byproduct. orgsyn.org

Anhydrous Conditions: Reactions involving highly reactive intermediates, such as those generated by coupling agents (e.g., DCC, EDC) or in the formation of an acyl chloride, require anhydrous (dry) conditions. The presence of water can lead to the hydrolysis of the reactive intermediates back to the starting carboxylic acid, reducing the yield of the desired product. analis.com.my

Table 5: Strategies for Reaction Control

ParameterStrategyRationale
pH Use of non-nucleophilic bases (e.g., triethylamine) or buffers.To prevent unwanted acid-base reactions and maintain the reactivity of functional groups.
Temperature Perform reactions at 0°C or room temperature when possible.To minimize side reactions (e.g., N-acylurea formation) and prevent thermal degradation. orgsyn.org
Solvent Use dry, aprotic solvents (e.g., CH₂Cl₂, THF).To prevent hydrolysis of reactive intermediates and ensure solubility of reagents.
Reagent Choice Employ activating agents (e.g., EDC, DCC) for amide/ester formation.To enable reactions under mild conditions and improve yields. libretexts.orgnih.gov

Spectroscopic and Advanced Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(Dimethylamino)cyclopentane-1-carboxylic acid, providing detailed information about the carbon and hydrogen framework.

In ¹H NMR spectroscopy, the acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically around 12 δ. pressbooks.pub This significant downfield shift is characteristic of carboxylic acid protons. The protons of the two methyl groups attached to the nitrogen atom would likely produce a single, sharp peak, as they are chemically equivalent. The protons on the cyclopentane (B165970) ring would exhibit more complex splitting patterns due to their diastereotopic nature, appearing in the typical alkane region of the spectrum.

¹³C NMR spectroscopy provides further structural confirmation. The carbon atom of the carboxyl group is characteristically found in the downfield region of the spectrum, generally between 165 and 185 δ. pressbooks.pub The quaternary carbon of the cyclopentane ring, bonded to both the dimethylamino and carboxyl groups, would also have a distinct chemical shift. The carbons of the methyl groups and the remaining methylene (B1212753) groups of the cyclopentane ring would appear in the upfield, aliphatic region of the spectrum.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Carboxylic Acid (-COOH) ~12.0 (broad singlet) ~165-185
Dimethylamino (-N(CH₃)₂) ~2.2-2.8 (singlet) ~40-50
Cyclopentane Ring (-CH₂-) ~1.5-2.0 (multiplets) ~25-40

Note: These are predicted values and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum is characterized by several key absorption bands. echemi.com

A very broad and prominent absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. pressbooks.publibretexts.org This broadening is a result of intermolecular hydrogen bonding. echemi.com The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp peak, usually found between 1710 and 1760 cm⁻¹. pressbooks.pub The presence of the tertiary amine can be identified by C-N stretching vibrations, although these can be weaker and appear in the fingerprint region. The C-H stretching vibrations of the cyclopentane ring and methyl groups are observed around 2850-3000 cm⁻¹. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500-3300 Broad, Strong
Carboxylic Acid C=O Stretch 1710-1760 Strong, Sharp
Alkane C-H Stretch 2850-3000 Medium to Strong

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound. The molecular formula of the compound is C₈H₁₅NO₂. nih.gov

The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (157.11 g/mol ). nih.gov Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) or the loss of the entire carboxyl group (M-45). libretexts.org Another significant fragmentation pathway for this molecule would be the α-cleavage adjacent to the nitrogen atom, leading to the loss of an alkyl radical and the formation of a stable iminium ion. The fragmentation of the cyclopentane ring can also produce a series of characteristic ions, often separated by 14 mass units (CH₂). docbrown.info

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Description
157 [C₈H₁₅NO₂]⁺ Molecular Ion (M⁺)
140 [C₈H₁₄NO]⁺ Loss of OH radical
112 [C₇H₁₄N]⁺ Loss of COOH group
84 [C₅H₁₀N]⁺ α-cleavage, formation of iminium ion

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. nih.gov Reversed-phase HPLC, using a C18 stationary phase, is commonly employed for the analysis of polar compounds such as carboxylic acids.

A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of the target compound from any impurities. Detection is commonly achieved using a UV detector, although the compound lacks a strong chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometry (LC-MS). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile intermediates and side products that may be present from the synthesis of this compound. Due to the low volatility of the carboxylic acid, derivatization is often necessary to convert it into a more volatile ester, for example, through reaction with a silylating agent like BSTFA or an alkylating agent.

This technique is particularly useful for identifying starting materials or by-products that are more volatile than the final product. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification based on their mass spectra. chromatographyonline.com

Elemental Analysis for Compositional Verification

Elemental analysis provides a fundamental verification of the compound's empirical formula by determining the mass percentages of its constituent elements. For this compound (C₈H₁₅NO₂), the theoretical elemental composition can be calculated.

Experimental values obtained from elemental analysis are compared to these theoretical values. A close agreement between the experimental and theoretical percentages confirms the elemental composition and provides strong evidence for the compound's purity.

Table 4: Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
Carbon C 12.011 8 96.088 61.11%
Hydrogen H 1.008 15 15.120 9.62%
Nitrogen N 14.007 1 14.007 8.91%
Oxygen O 15.999 2 31.998 20.36%

| Total | | | | 157.213 | 100.00% |

Theoretical and Computational Chemistry Studies on 1 Dimethylamino Cyclopentane 1 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

There are no publicly available research articles detailing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, specifically performed to analyze the electronic structure of 1-(Dimethylamino)cyclopentane-1-carboxylic acid. Consequently, data regarding its molecular orbital energies (HOMO-LUMO), electron density distribution, and molecular electrostatic potential is not available in the scientific literature.

Computational Modeling of Reaction Pathways and Transition States

A search of the scientific literature yielded no studies on the computational modeling of reaction pathways or the analysis of transition states involving this compound. Therefore, there is no published information on the computational investigation of its synthesis, degradation, or reactivity with other molecules.

Investigations of Molecular Conformation and Dynamic Behavior

There are no published studies that have investigated the molecular conformation and dynamic behavior of this compound through computational methods. As a result, information regarding its stable conformers, rotational energy barriers, and molecular dynamics in different environments is not available.

Analysis of Intermolecular Interactions and Supramolecular Networks

No research has been published on the analysis of intermolecular interactions and the formation of supramolecular networks for this compound. Computational studies that would elucidate its hydrogen bonding patterns, van der Waals interactions, and potential for self-assembly are absent from the current body of scientific literature.

In Silico Approaches to Molecular Design and Exploration

While in silico methods are broadly used for the design and exploration of new molecules, there are no specific studies in the public domain that utilize this compound as a scaffold or starting point for molecular design. Therefore, there is no available data on the computational design of derivatives or analogs of this compound for any specific application.

Applications in Organic Synthesis, Medicinal Chemistry, and Ligand Design

1-(Dimethylamino)cyclopentane-1-carboxylic Acid as a Versatile Synthetic Building Block for Complex Organic Molecules

The compound serves as a valuable starting material in the synthesis of more intricate molecules. researchgate.net The presence of both an amine and a carboxylic acid allows for a variety of chemical transformations. For instance, the carboxylic acid can be converted into esters, amides, or other derivatives, while the tertiary amine can act as a nucleophile or be involved in quaternization reactions. This dual functionality enables the construction of complex scaffolds through sequential or one-pot reactions. The cyclopentane (B165970) ring itself provides a rigid, three-dimensional structure that can be desirable in the design of bioactive compounds.

Strategies for Derivatization and Analog Synthesis

The functional groups of this compound provide convenient handles for derivatization, allowing for the synthesis of a wide array of analogs. thermofisher.com Standard peptide coupling conditions can be employed to form amide bonds with various amines, while esterification can be achieved by reacting the carboxylic acid with different alcohols. thermofisher.combeilstein-journals.org The tertiary amine can be quaternized with alkyl halides to introduce a permanent positive charge, a feature that can be exploited in the design of ionic liquids or phase-transfer catalysts. Furthermore, the cyclopentane ring can be further functionalized through various C-H activation strategies, although this is a more advanced approach. nih.gov

Derivatization StrategyReagents and ConditionsResulting Functional Group
Amide FormationAmines, Coupling Agents (e.g., HATU, EDC)Amide
EsterificationAlcohols, Acid or Base CatalysisEster
Amine QuaternizationAlkyl HalidesQuaternary Ammonium (B1175870) Salt

This table outlines common derivatization strategies for this compound.

Rational Design of Ligands and Functional Molecules

The unique structural features of this compound make it an attractive candidate for the rational design of ligands for metal catalysis and coordination chemistry. mdpi.com The presence of both a nitrogen and an oxygen donor atom allows for the formation of chelate complexes with various metal ions. The rigid cyclopentane backbone can enforce a specific geometry on the resulting metal complex, which can be crucial for achieving high selectivity in catalytic reactions. By modifying the substituents on the cyclopentane ring or the amino group, the steric and electronic properties of the ligand can be fine-tuned to optimize its performance in a particular catalytic transformation.

Relevance to the Synthesis of Unnatural Amino Acids and Peptide Analogs

PropertyInfluence of this compound
Peptide ConformationInduces turns and other secondary structures due to the rigid cyclopentane ring.
Enzymatic StabilityCan enhance resistance to proteases compared to natural amino acid residues.
Physicochemical PropertiesThe dimethylamino group can alter the charge and polarity of the peptide.

This table summarizes the impact of incorporating this compound into peptide structures.

Exploration in Cyclopentane-Based Scaffold Construction

Cyclopentane-containing molecules are prevalent in a wide range of biologically active compounds and natural products. nih.gov this compound serves as a readily available building block for the construction of more complex cyclopentane-based scaffolds. nih.gov Its functional groups can be used to attach other molecular fragments, leading to the rapid assembly of diverse chemical libraries for drug discovery and other applications. The inherent rigidity of the cyclopentane ring can help to pre-organize the appended functionalities in a specific spatial arrangement, which can be advantageous for binding to biological targets.

Role in Process Optimization and Custom Synthesis Research

While specific details on the process optimization for the large-scale synthesis of this compound are not extensively published in readily available literature, general principles of chemical process development would apply. Optimization would likely focus on factors such as reaction conditions (temperature, pressure, catalysts), solvent selection, and purification methods to maximize yield, purity, and cost-effectiveness. In custom synthesis, this compound can be a key intermediate, and its efficient preparation is crucial for the timely delivery of the final target molecule. The development of robust and scalable synthetic routes to this and related derivatives is an ongoing area of interest in process chemistry.

Considerations for Bioisosteric Replacements and Analogs in Drug Design Research

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool for optimizing drug candidates. nih.govdntb.gov.ua The cyclopentane ring of this compound can be considered a bioisostere for other cyclic or acyclic structures in a drug molecule. nih.govenamine.net For instance, it could replace a phenyl ring to improve solubility or alter the metabolic profile of a compound. The carboxylic acid and dimethylamino groups can also be replaced by other functional groups with similar properties to fine-tune the acidity, basicity, and hydrogen bonding capabilities of a molecule. nih.gov The rigid nature of the cyclopentane scaffold can also be used to lock a molecule into a specific conformation, which can lead to improved potency and selectivity. enamine.net

Structure Activity Relationship Sar Methodologies for Cyclopentane Carboxylic Acids

Comparative Studies with Structural Analogs for Mechanistic Insights

Comparative analysis of structural analogs is a cornerstone of SAR studies, providing valuable insights into the molecular mechanisms of action. By systematically altering the structure of a lead compound, such as 1-(Dimethylamino)cyclopentane-1-carboxylic acid, and evaluating the corresponding changes in biological activity, researchers can identify key structural motifs responsible for its pharmacological effects.

One area of investigation involves the replacement of the cyclopentane (B165970) ring with other cyclic systems or the modification of substituents on the ring. For instance, studies on analogs of 2-aminocyclopentane carboxylic acid, where it replaces proline in morphiceptin, have demonstrated the significance of stereochemistry. The biological activity of these analogs at opioid receptors was found to be highly dependent on the configuration of the two chiral centers in the 2-aminocyclopentane carboxylic acid residue. nih.gov Specifically, the (R,S)-β-Ac5c analog was active at both µ- and δ-opioid receptors, while other stereoisomers showed minimal to no activity. nih.gov This highlights the critical role of the spatial arrangement of functional groups for receptor binding and activation.

Further comparative studies could involve the synthesis and evaluation of analogs with variations in the N,N-dimethylamino group, such as mono-methylamino or other dialkylamino substituents. Additionally, analogs with different ring sizes, such as cyclobutane (B1203170) or cyclohexane (B81311), could be synthesized to understand the impact of ring strain and conformation on activity. The biological data from these analogs would provide a clearer picture of the pharmacophore and the steric and electronic requirements for optimal activity.

Below is a hypothetical data table illustrating how comparative data from such studies might be presented:

CompoundRing SystemAmino SubstituentReceptor A Affinity (Ki, nM)Receptor B Affinity (Ki, nM)
This compound Cyclopentane-N(CH₃)₂50200
Analog 1Cyclopentane-NHCH₃150450
Analog 2Cyclopentane-N(C₂H₅)₂300>1000
Analog 3Cyclobutane-N(CH₃)₂250800
Analog 4Cyclohexane-N(CH₃)₂100350

Methodologies for Investigating Substituent Positional Effects on Molecular Interactions

The position of substituents on the cyclopentane ring can dramatically influence a molecule's interaction with its biological target. Various methodologies are employed to investigate these positional effects.

X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides a detailed, three-dimensional structure of the molecule in the solid state. This technique can unambiguously determine the absolute stereochemistry and preferred conformation of a compound, offering a static but highly accurate picture of its molecular geometry. This structural data is invaluable for computational modeling and for understanding specific interactions with target proteins. beilstein-journals.org

Computational Modeling and Molecular Docking: In silico techniques, such as molecular docking, are used to predict the binding mode and affinity of different positional isomers within the active site of a target protein. researchgate.net By creating a computational model of the receptor, researchers can virtually screen a library of isomers and prioritize the synthesis of those predicted to have the most favorable interactions. These studies can also help rationalize experimentally observed differences in activity between isomers.

A hypothetical study on positional isomers of a substituted aminocyclopentane carboxylic acid might yield the following data:

IsomerSubstituent PositionExperimental Activity (IC₅₀, µM)Predicted Binding Energy (kcal/mol)Key Interaction
Isomer Acis-1,21.5-8.2Hydrogen bond with Ser-122
Isomer Btrans-1,210.8-6.5Steric clash with Phe-210
Isomer Ccis-1,35.2-7.1Ionic interaction with Asp-150
Isomer Dtrans-1,325.6-5.9Loss of key hydrogen bond

Strategies for Differentiating Molecular Mechanisms of Action in Research Contexts

Distinguishing between different potential molecular mechanisms of action is a critical aspect of SAR studies. Several strategies can be employed in a research context:

Target-Based Assays: Utilizing a panel of specific receptor binding assays or enzyme inhibition assays can help identify the primary molecular target of a compound and its analogs. By comparing the activity profiles across different targets, researchers can determine the selectivity of the compounds and infer their mechanism of action.

Functional Assays: Cellular or tissue-based functional assays can provide information on the downstream effects of a compound. For example, measuring changes in second messenger levels or gene expression can help differentiate between agonist, antagonist, or allosteric modulator activity at a given receptor.

Mutational Analysis: Site-directed mutagenesis of the target protein can be used to identify specific amino acid residues that are critical for ligand binding and activity. If a mutation significantly alters the potency of a compound, it provides strong evidence for a direct interaction at that site.

Comparative Genomics: In studies involving antimicrobial agents, comparative genomic analysis of resistant mutants can pinpoint the molecular targets or pathways affected by the compound. purdue.edu

Interdisciplinary Approaches to SAR Elucidation

A comprehensive understanding of the SAR of cyclopentane carboxylic acids is best achieved through an interdisciplinary approach that integrates data from various scientific disciplines.

Synthetic Chemistry: The foundation of any SAR study is the ability to synthesize a diverse range of analogs with precise control over stereochemistry and substituent placement. google.com

Pharmacology and Biochemistry: These disciplines provide the tools to assess the biological activity of the synthesized compounds through in vitro and in vivo assays, allowing for the quantification of potency, efficacy, and selectivity. nih.gov

Computational Chemistry and Molecular Modeling: As previously mentioned, computational methods are essential for visualizing molecule-target interactions, predicting binding affinities, and guiding the design of new analogs. nih.gov

Structural Biology: Techniques like X-ray crystallography and NMR spectroscopy provide the atomic-level detail necessary to understand the conformational properties of the ligands and their binding modes within the target protein. beilstein-journals.org

Mass Spectrometry: This analytical technique can be used to study drug-target interactions, characterize metabolic pathways, and quantify compound levels in biological samples. nih.govnih.gov

By combining the insights gained from each of these disciplines, a holistic and robust SAR model can be developed. This integrated approach not only accelerates the drug discovery process but also provides a deeper understanding of the fundamental molecular principles governing the biological activity of compounds like this compound.

Emerging Research Avenues and Future Perspectives for 1 Dimethylamino Cyclopentane 1 Carboxylic Acid

Novel Synthetic Transformations and Chemoenzymatic Approaches

The synthesis of α,α-disubstituted amino acids like 1-(dimethylamino)cyclopentane-1-carboxylic acid is inherently complex due to the steric hindrance around the quaternary carbon. Traditional methods often require harsh conditions and may lack stereocontrol. Consequently, research is pivoting towards more elegant and efficient synthetic solutions.

One promising, albeit complex, approach involves a ring contraction strategy. This method could potentially start from a more readily available cyclohexane (B81311) precursor, which is then chemically transformed into the desired cyclopentane (B165970) derivative. A patented process for other cyclopentane carboxylic acids outlines a multi-step sequence that involves the conversion of a cyclohexane derivative into a diazoketone, which can then be rearranged to form the contracted cyclopentane ring structure. google.com This approach could offer a novel pathway to the core cyclopentane scaffold of the target molecule.

Furthermore, the field of chemoenzymatic synthesis offers significant potential. While specific enzymatic routes to this compound are not yet established, the broader success of enzymes in resolving racemates or catalyzing stereoselective reactions for amino acid synthesis suggests a promising future direction. Enzymes could be employed to achieve high enantiomeric purity, a critical factor for many specialized applications, particularly in pharmaceuticals.

Advanced Computational and Data-Driven Approaches in Chemical Research

Computational chemistry and data-driven methods are becoming indispensable tools for understanding and predicting the behavior of molecules like this compound. In silico studies provide deep insights into molecular properties, conformational stability, and potential reactivity, guiding experimental work and accelerating research.

Computed properties for this compound provide a foundational dataset for more advanced modeling. nih.gov These parameters are crucial for virtual screening, structure-activity relationship (SAR) studies, and predicting physicochemical characteristics.

Table 1: Computed Properties of this compound

Property Value Source
Molecular Formula C8H15NO2 PubChem nih.gov
Molecular Weight 157.21 g/mol PubChem nih.gov
XLogP3 -1.4 PubChem nih.gov
Hydrogen Bond Donor Count 1 PubChem nih.gov
Hydrogen Bond Acceptor Count 3 PubChem nih.gov
Rotatable Bond Count 2 PubChem nih.gov
Exact Mass 157.110278721 Da PubChem nih.gov

Beyond static properties, advanced computational methods such as ab initio molecular dynamics simulations are being used to unravel complex chemical processes. For example, such simulations have been employed to study the functionalization mechanism of nanoparticles with carboxylic acids, detailing stages of adsorption, dissociation, and desorption at the molecular level. rsc.org Similar methodologies could be applied to understand the interaction of this compound with biological targets or materials, aiding in the rational design of new drugs or functional materials.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The chemical industry's shift towards greener and more efficient manufacturing processes has spurred interest in flow chemistry and sustainable synthesis. These approaches offer significant advantages in terms of safety, scalability, and resource efficiency.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, is particularly well-suited for improving the synthesis of chemical intermediates. mdpi.com This technology allows for precise control over reaction parameters like temperature and pressure, which is crucial for managing exothermic reactions or handling unstable intermediates safely. mdpi.comyoutube.com A key step in synthesizing the target molecule could be carboxylation. The use of a tube-in-tube gas-permeable membrane reactor has been demonstrated as a highly effective method for introducing gaseous reagents like carbon dioxide (CO2) into a liquid flow stream for the synthesis of carboxylic acids. durham.ac.uk This technique could be adapted to produce this compound in a continuous, automated, and scalable manner.

From a sustainability perspective, developing synthetic routes from bio-based feedstocks is a major goal of green chemistry. While the direct bio-synthesis of this specific compound is not yet realized, related research shows a clear path forward. For instance, a novel and green route for the synthesis of cyclopentane-1,3-diamine from hemicellulosic feedstock has been successfully established. rsc.org This multi-step process, which includes steps like the Piancatelli rearrangement and isomerization, demonstrates the feasibility of producing functionalized cyclopentane rings from renewable resources. rsc.org Future research could explore adapting such bio-based strategies to create precursors for this compound.

Potential as a Precursor in Specialized Chemical Applications

The unique structure of this compound makes it a valuable building block, or synthon, for creating more complex molecules with specialized functions. Its rigid cyclopentane core and embedded amino acid functionality are desirable features in medicinal chemistry for designing compounds that can interact with specific biological targets.

Recent drug discovery efforts have highlighted the potential of the cyclopentane carboxylic acid scaffold. For example, novel cyclopentane carboxylic acid derivatives have been identified as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for the treatment of pain. nih.gov In these studies, the cyclopentane carboxylic acid moiety served as a crucial "warhead," significantly boosting the potency of the inhibitor. nih.gov This demonstrates the potential of this chemical class in developing new therapeutic agents.

The compound can also serve as a versatile intermediate in the synthesis of various organic molecules. The presence of both a carboxylic acid and a tertiary amine group allows for a wide range of chemical transformations, enabling its incorporation into larger, more complex molecular architectures for diverse applications in materials science and agrochemicals.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid
Cyclopentane-1,3-diamine
Diazoketone
Carbon dioxide
N-amino-1,2-cyclopentane dicarboximide

Q & A

Q. What are the common synthetic routes for 1-(Dimethylamino)cyclopentane-1-carboxylic acid?

  • Methodological Answer : Synthesis typically involves:
  • Alkylation-Cyclization : Alkylation of glycine derivatives with electrophiles (e.g., 1,2-electrophiles), followed by intramolecular cyclization of γ-substituted amino acids .
  • Coupling Reactions : Use of coupling reagents like HATU in dry solvents (e.g., DMF) with bases (e.g., DIEA) to introduce the dimethylamino group .
  • Hydrochloride Formation : Conversion to the hydrochloride salt improves solubility and stability, requiring pH control and purification via chromatography .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and cyclopentane ring integrity .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • IR Spectroscopy : Identification of carboxylic acid (-COOH) and dimethylamino (-N(CH₃)₂) functional groups .

Q. How does the compound’s solubility vary under different conditions?

  • Methodological Answer :
  • Hydrochloride Salt : Enhances solubility in polar solvents (e.g., water, ethanol) due to ionic interactions .
  • Free Acid Form : Solubility depends on pH; deprotonation of the carboxylic acid group increases solubility in basic media .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact.
  • Store in airtight containers away from moisture, as hydrochloride salts are hygroscopic .

Advanced Research Questions

Q. How does the dimethylamino group influence the compound’s reactivity in substitution reactions?

  • Methodological Answer :
  • Steric Effects : The bulky dimethylamino group hinders nucleophilic attack at the cyclopentane ring, favoring specific regioselectivity .
  • Electronic Effects : The electron-donating dimethylamino group activates adjacent positions for electrophilic substitution, impacting reaction pathways .

Q. What strategies address enantiomeric purity challenges during synthesis?

  • Methodological Answer :
  • Chiral Resolving Agents : Use of Boc-protected intermediates (e.g., 1-N-Boc-aminocyclopentanecarboxylic acid) to isolate enantiomers via chromatography .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Rhodium complexes) in cyclopropanation or alkylation steps to control stereochemistry .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to enzymes (e.g., ACC deaminase) to identify key interactions with the dimethylamino and carboxylic acid groups .
  • Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes under physiological conditions .

Q. What contradictions exist in reported synthesis yields, and how can they be resolved?

  • Methodological Answer :
  • Reaction Optimization : Variability in yields may stem from temperature sensitivity (e.g., diazo compound decomposition) or solvent purity. Systematic DOE (Design of Experiments) can identify optimal conditions .
  • Analytical Validation : Cross-validate purity using HPLC and NMR to rule out byproduct interference .

Notes

  • Advanced Focus : Emphasis on mechanistic insights, enantiomeric control, and computational modeling aligns with academic research priorities.
  • Methodological Rigor : Answers prioritize actionable protocols over theoretical definitions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.